N-[6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
N-[6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an aldehyde, followed by bromination and subsequent coupling with 4-fluorophenyl and benzamide groups . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Recent advancements in metal-free synthesis and solvent-free conditions have been explored to minimize the ecological impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the bromine and fluorine substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
N-[6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of N-[6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have comparable applications in medicinal chemistry.
Imidazo[1,2-a]pyridines: Other derivatives of this class exhibit similar biological activities and are used in drug development.
Uniqueness
The combination of these functional groups with the imidazo[1,2-a]pyridine core provides a versatile scaffold for further chemical modifications and applications .
Properties
Molecular Formula |
C20H12Br2FN3O |
---|---|
Molecular Weight |
489.1 g/mol |
IUPAC Name |
N-[6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C20H12Br2FN3O/c21-14-10-16(22)18-24-17(12-6-8-15(23)9-7-12)19(26(18)11-14)25-20(27)13-4-2-1-3-5-13/h1-11H,(H,25,27) |
InChI Key |
UUDJEWRKSYORQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3Br)Br)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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